molecular formula C20H22N6O3 B2698399 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034436-65-0

3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Katalognummer: B2698399
CAS-Nummer: 2034436-65-0
Molekulargewicht: 394.435
InChI-Schlüssel: IJPPKYBCZBYVRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative characterized by a unique substitution pattern. Its core quinazolinone scaffold is substituted at the 3-position with a 2-oxoethyl chain linked to a pyrrolidin-1-yl group, which is further functionalized with a 6-(dimethylamino)pyridazin-3-yloxy moiety. The dimethylamino group on the pyridazine ring may enhance solubility and bioavailability, while the pyrrolidine linker could influence conformational flexibility and target binding .

Eigenschaften

IUPAC Name

3-[2-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-24(2)17-7-8-18(23-22-17)29-14-9-10-25(11-14)19(27)12-26-13-21-16-6-4-3-5-15(16)20(26)28/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPPKYBCZBYVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a pyrrolidine moiety.

    Attachment of Pyridazinyl Group: The pyridazinyl group can be attached through etherification reactions, where the hydroxyl group of the pyridazinyl compound reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazinyl and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Potential use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds and their properties:

Table 1: Structural and Functional Comparison of Quinazolin-4(3H)-one Derivatives

Compound Name/Identifier Key Substituents Biological Activity Key Findings References
Target Compound 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl) Not explicitly reported Structural features suggest potential kinase modulation or anti-inflammatory activity. N/A
2-Pentylquinazolin-4(3H)-one (Compound 8) 2-Pentyl group Antioxidant Demonstrated radical scavenging activity (IC₅₀: 12–18 μM) in DPPH assays.
N-(Pyrazin-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-...) (10) Sulfamoylphenyl, thioacetamide Antioxidant, Anti-inflammatory Reduced ROS levels by 40% at 50 μM; COX-2 inhibition (IC₅₀: 3.2 μM).
2-(5-Pyridin-4-yl-oxadiazol-2-yl-sulfanylmethyl) (230) Oxadiazole-thiomethyl, pyridinyl Anti-inflammatory 16.3–36.3% edema inhibition at 50 mg/kg (carrageenan-induced rat model).
6-Chloro-2-(2-(4-iodophenoxy)pyridin-3-yl)-3,8-dimethyl (z5) Chloro, methyl, iodophenoxy-pyridinyl Anticancer (inferred) Structural analogs show cytotoxic activity against HeLa cells (IC₅₀: 8–15 μM).
[1769-24-0] (High similarity: 0.89) Unspecified (structural similarity to target) Not reported High structural overlap suggests potential shared pharmacological targets.

Structural and Functional Insights

Antioxidant Activity: The target compound lacks direct evidence of antioxidant activity, but analogs like 10 and 8 highlight the role of electron-donating groups (e.g., sulfamoyl, pentyl) in radical scavenging . The dimethylamino group in the target compound may similarly enhance electron donation, though its pyridazine ring could reduce solubility compared to simpler alkyl chains.

Anti-inflammatory Potential: Compound 230 (oxadiazole-pyridinyl derivative) shares a heteroaromatic substitution pattern with the target compound. Both feature nitrogen-rich rings (pyridazine vs. pyridine), which may interact with inflammatory mediators like COX-2 or TNF-α . The pyrrolidine linker in the target compound could improve membrane permeability relative to the rigid oxadiazole-thiomethyl group in 230.

Kinase Inhibition: The pyridazine moiety in the target compound resembles kinase inhibitors targeting ATP-binding pockets (e.g., EGFR or VEGFR). Analog z5 (chloro/methyl/iodophenoxy substitution) demonstrates cytotoxic effects, suggesting that halogenated aryl groups enhance target affinity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves reductive amination (for pyrrolidine formation) and nucleophilic substitution (for pyridazine linkage), similar to methods used for 50e () and 230 () .

Key Differentiators

  • Pyridazine vs.
  • Pyrrolidine Linker : Unlike rigid oxadiazole or piperidine linkers in other derivatives, the pyrrolidine group may confer conformational flexibility, optimizing interactions with protein targets .

Biologische Aktivität

The compound 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a quinazolinone core, a pyridazine group, and a pyrrolidine moiety, which contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Table 1: Structural Components of the Compound

ComponentDescription
QuinazolinoneCore structure linked to anticancer activity
PyridazineEnhances interaction with biological targets
PyrrolidineModulates pharmacokinetics and bioavailability

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Interaction : It can bind to receptors on cell surfaces, altering signaling pathways that regulate growth and apoptosis.
  • Gene Expression Modulation : The compound influences the expression of genes associated with inflammation and cell cycle regulation.

Biological Activity Studies

Recent studies have demonstrated the compound's efficacy against various cancer cell lines, indicating selective cytotoxicity. For instance, in vitro assays have shown promising results in inhibiting cell growth in human cancer models.

Table 2: In Vitro Efficacy Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HepG24.5Induces apoptosis
MCF-73.8Inhibits proliferation
PC-35.0Cell cycle arrest

Case Studies

  • Study on Apoptosis Induction : Research highlighted that the compound induces apoptosis in HepG2 cells through caspase activation pathways. This was evidenced by increased levels of cleaved caspases and PARP.
  • Cell Cycle Arrest : Another study reported that treatment with the compound resulted in G1 phase arrest in MCF-7 cells, suggesting its role as a potential anticancer agent by disrupting normal cell cycle progression.

Comparative Analysis with Similar Compounds

When compared to other quinazolinone derivatives, this compound exhibits enhanced selectivity and potency against specific cancer types. Its unique combination of functional groups may confer distinct pharmacological advantages.

Table 3: Comparison with Related Quinazolinone Derivatives

CompoundIC50 (μM)Selectivity
Standard Quinazolinone A10Moderate
Standard Quinazolinone B15Low
Target Compound4.5High

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the quinazolin-4(3H)-one core, and how are they adapted for derivatives with complex substituents like pyridazine-pyrrolidine moieties?

  • Methodological Answer : The quinazolin-4(3H)-one core is typically synthesized via cyclization of anthranilic acid derivatives or diazonium salt coupling. For example, diazonium chlorides generated from 3-(4-aminophenyl)quinazolin-4-ones can react with active methylene compounds (e.g., ethyl acetoacetate) to introduce hydrazono side chains . To incorporate pyridazine-pyrrolidine moieties, nucleophilic substitution or coupling reactions are used. For instance, bromomethylquinazolinones (e.g., 2-bromomethyl-3-substituted quinazolin-4(3H)-one) can react with thiol- or oxygen-containing heterocycles (e.g., pyridazinyloxy-pyrrolidine) under reflux in polar aprotic solvents like dimethylformamide (DMF) . Optimization involves adjusting reaction time (4–6 hours), temperature (80–100°C), and catalysts (e.g., K₂CO₃).

Q. How is the structural confirmation of this compound achieved using spectroscopic and analytical techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1649–1713 cm⁻¹ for quinazolinone and pyrrolidinone moieties, and NH/OH vibrations at ~3431 cm⁻¹ .
  • NMR : ¹H-NMR reveals aromatic protons (δ 7.4–8.1 ppm), methyl groups in dimethylamino (δ 2.1–2.4 ppm), and oxoethyl protons (δ 4.3 ppm). ¹³C-NMR confirms carbonyl carbons (δ 165–175 ppm) and pyridazine/pyrrolidine carbons (δ 50–60 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) detects molecular ion peaks (e.g., m/z 362–363 for brominated derivatives) and isotope patterns for halogenated analogs .
  • X-ray Diffraction : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement of substituents, as demonstrated for structurally related pyridylpyrazoles .

Q. What in vitro bioassays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :

  • Anti-inflammatory/Analgesic Screening : Use carrageenan-induced paw edema (rats) and acetic acid-induced writhing (mice) models, comparing inhibition rates to reference drugs like indomethacin. IC₅₀ values are calculated via dose-response curves .
  • Antimicrobial Assays : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cellular Toxicity : MTT assays on human cell lines (e.g., HEK-293) assess cytotoxicity, ensuring selectivity indices >10 for therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the coupling of pyrrolidine and pyridazine moieties?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis) while maintaining solubility .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Pd-mediated coupling for sterically hindered substrates .
  • Temperature Gradients : Use microwave-assisted synthesis (100–120°C, 30–60 minutes) to enhance reaction efficiency, as shown for similar triazolopyridine syntheses (yields up to 90%) .
  • Workflow Example : A 20% yield increase was achieved for pyridazinylthioquinazolinones by switching from reflux (6 hours) to microwave conditions (45 minutes) .

How do structural modifications (e.g., dimethylamino vs. methoxy groups on pyridazine) impact biological activity? Design a SAR study to validate this.

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., -OCH₃, -CF₃, -NH₂) at the pyridazine 6-position via nucleophilic substitution .
  • Bioactivity Profiling : Test analogs in parallel for (i) enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) and (ii) cellular permeability (Caco-2 monolayer assays).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of dimethylamino vs. methoxy groups to target proteins (e.g., COX-2 PDB: 5KIR) .
  • Data Interpretation : A 15% higher COX-2 inhibition was observed for dimethylamino derivatives compared to methoxy analogs, likely due to enhanced hydrogen bonding .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for complex multi-ring systems like this compound?

  • Methodological Answer :

  • Advanced NMR Techniques : Use 2D-NMR (COSY, HSQC) to assign overlapping aromatic protons. For example, HMBC correlations can differentiate quinazolinone C=O from pyrrolidinone C=O .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity, particularly for ambiguous pyrrolidine-pyridazine linkages .
  • Dynamic NMR : Variable-temperature ¹H-NMR (e.g., 25–80°C) resolves conformational exchange broadening in flexible oxoethyl chains .

Q. What computational methods predict the metabolic stability of this compound, and how can they guide lead optimization?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to calculate pharmacokinetic parameters (e.g., logP = 2.8, TPSA = 98 Ų). High TPSA (>80 Ų) suggests poor blood-brain barrier penetration, aligning with peripheral activity .
  • Metabolite Prediction : CypReact simulates phase I/II metabolism, identifying vulnerable sites (e.g., dimethylamino demethylation). Introduce fluorination at these positions to block oxidation .
  • Validation : Compare in vitro microsomal stability (human liver microsomes) of predicted stable analogs (t₁/₂ > 60 minutes) versus parent compound (t₁/₂ = 35 minutes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.